molecular formula C15H20FNO3S B2491318 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide CAS No. 898413-46-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide

Cat. No. B2491318
CAS RN: 898413-46-2
M. Wt: 313.39
InChI Key: FUSTVYHKKIFIJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide and similar compounds involves complex organic reactions aimed at introducing specific functional groups to achieve desired chemical properties. A typical approach might involve steps such as nitration, amidation, and fluorination, tailored to incorporate the fluoro and isobutyl groups onto the benzamide scaffold. While specific methods for the synthesis of this compound are not detailed in the available literature, analogous processes are described for related compounds. For example, the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides involves multiple steps, including nitration and coupling reactions, to introduce various substituents and achieve potent antiallergic activity (Ford et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of compounds like this compound focuses on determining the arrangement of atoms within the molecule. This includes studying bond lengths, angles, and dihedral angles to understand the compound's three-dimensional conformation. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used for this purpose. For instance, the structure and intermolecular interactions of related compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, are analyzed to understand their crystalline forms and potential hydrogen bonding patterns (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

This compound may undergo various chemical reactions based on its functional groups, including hydroamination, hydroxylation, and aza-cyclization. These reactions are critical for modifying the compound's chemical structure and properties for different applications. For example, hydroamination reactions of diphenylbutadiyne with secondary N-methyl-anilines demonstrate the versatility of such compounds in synthesizing derivatives with specific chemical features (Younis et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and density, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are crucial for understanding how this compound behaves in chemical reactions and in potential applications. Studies on related compounds, such as the elucidation of designer drugs and their interactions, provide insights into the complex nature of these properties and how they can be manipulated for specific outcomes (Girreser et al., 2016).

Scientific Research Applications

Assessment of Cellular Proliferation

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide has been evaluated for its potential in assessing cellular proliferation in tumors, particularly using PET imaging techniques. A study demonstrated its safety and dosimetry in human subjects, finding significant correlations between tumor uptake values and proliferation markers, indicating its promise for evaluating solid tumor proliferative status (Dehdashti et al., 2013).

Synthesis and Quantitative Structure-Activity Relationships

In the realm of medicinal chemistry, the compound's derivatives have been synthesized to explore their antiallergic activity. A study highlighted the synthesis and evaluation of a series of derivatives, establishing a relationship between their structure and antiallergic activity, which could guide the development of potent antiallergic agents (Ford et al., 1986).

Pharmacokinetic Uncertainty Addressment

Another study focused on addressing human pharmacokinetic uncertainties of novel compounds, using this compound as a case example. The research aimed to resolve discordant human pharmacokinetic predictions through a combination of pharmacokinetic simulation and alternative first-in-human paradigms, providing insights into the compound's disposition in humans (Harrison et al., 2012).

Development of a Practical and Scalable Synthetic Route

The development of a practical and scalable synthetic route for compounds related to this compound has been explored, demonstrating the feasibility of large-scale synthesis without the need for column chromatography purification steps, thereby improving overall yield and efficiency (Yoshida et al., 2014).

Solvatochromism of Fluorescence

A study on the solvatochromic properties of fluorescent diarylethene derivatives related to this compound revealed their potential as molecular probes for acquiring physical and chemical information in microstructures. This could have applications in super-resolution fluorescence imaging of microscopic polarity in biological cells and materials (Morimoto et al., 2018).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSTVYHKKIFIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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